molecular formula C10H15NO4 B2731716 5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid CAS No. 842972-22-9

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B2731716
CAS No.: 842972-22-9
M. Wt: 213.233
InChI Key: MJNBZSAOCUXODB-UHFFFAOYSA-N
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Description

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid: is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tetrahydrofuran moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydrofuran and pyrrolidine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve:

    Batch Processing: Utilizing large reactors for each step, ensuring high purity and yield.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ester and amide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-2-carboxylic acid: Similar structure but different position of the carboxylic acid group.

    5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-4-carboxylic acid: Another positional isomer with distinct chemical properties.

Uniqueness

    Structural Features: The specific positioning of the carboxylic acid group and the tetrahydrofuran moiety imparts unique chemical and biological properties.

    Reactivity: Exhibits distinct reactivity patterns compared to its isomers, making it valuable in specific synthetic and research applications.

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid in various fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

5-oxo-1-(oxolan-2-ylmethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h7-8H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNBZSAOCUXODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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